molecular formula C23H26N2O2 B2832783 2-(4-ethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide CAS No. 852138-52-4

2-(4-ethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide

Cat. No.: B2832783
CAS No.: 852138-52-4
M. Wt: 362.473
InChI Key: OEIAEPHIOZZFGU-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide is a synthetic small molecule based on the 2,3,4,9-tetrahydro-1H-carbazole scaffold, a structure of high interest in medicinal chemistry. The tetrahydrocarbazole core is present in the framework of numerous biologically active alkaloids and is a versatile intermediate in the synthesis of various heterocyclic compounds . This core structure has been identified as a key pharmacophore in the development of central-nervous-system-active agents and has been utilized in the synthesis of antitumor-active compounds . Furthermore, tetrahydrocarbazole derivatives have been explored as potent and selective enzyme inhibitors, such as for aldo-keto reductase 1C3 (AKR1C3), a target in castrate-resistant prostate cancer . Other research avenues for related structures include their role as antagonists for receptors like CRTH2, which is a target in inflammatory diseases such as asthma and atopic dermatitis . This compound is offered exclusively for research purposes to support investigative studies in hit-to-lead optimization, mechanism of action studies, and as a building block in synthetic chemistry. It is supplied with high-quality standards for use in biochemical and pharmacological assays. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-2-27-18-10-7-16(8-11-18)14-23(26)24-15-17-9-12-22-20(13-17)19-5-3-4-6-21(19)25-22/h7-13,25H,2-6,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIAEPHIOZZFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction using ethyl bromide and phenol in the presence of a base.

    Synthesis of the Tetrahydrocarbazole Intermediate: The tetrahydrocarbazole moiety can be synthesized via a Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde under acidic conditions.

    Coupling Reaction: The final step involves coupling the ethoxyphenyl intermediate with the tetrahydrocarbazole intermediate using an acylation reaction to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry and Cancer Treatment

The compound has been investigated for its potential as a selective estrogen receptor modulator (SERM) . SERMs are crucial in the treatment of hormone-dependent cancers, particularly breast cancer. The structural features of this compound allow it to interact selectively with estrogen receptors, potentially leading to reduced tumor growth in estrogen-sensitive tissues.

Key Findings:

  • Mechanism of Action : The compound acts by binding to estrogen receptors, inhibiting their activation by endogenous estrogens. This mechanism is particularly beneficial in treating estrogen receptor-positive breast cancer .
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects on breast cancer cell lines, indicating its potential as a lead compound for further development .

Neuropharmacological Applications

Research into the neuropharmacological effects of this compound has shown promise in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The tetrahydrocarbazole moiety is known for its neuroprotective properties.

Key Findings:

  • Neuroprotective Effects : Animal studies suggest that the compound can protect neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegeneration .
  • Cognitive Enhancement : Preliminary studies indicate that it may enhance cognitive function and memory retention in animal models, suggesting its potential utility in treating cognitive impairments associated with aging or neurodegenerative diseases .

Antimicrobial Properties

Emerging research has also highlighted the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Key Findings:

  • Broad-Spectrum Activity : Laboratory tests have demonstrated that the compound exhibits broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria as well as certain fungal pathogens .
  • Mechanism of Action : The antimicrobial effects are believed to be due to the disruption of microbial cell membranes and inhibition of key metabolic pathways within the pathogens.

Data Summary Table

Application AreaKey FindingsReferences
Cancer TreatmentSelective estrogen receptor modulation; antiproliferative effects on cancer cells ,
NeuropharmacologyNeuroprotective effects; cognitive enhancement in animal models ,
Antimicrobial PropertiesBroad-spectrum activity against bacteria and fungi

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Analytical Comparisons
Compound Name Molecular Formula Core Structure Amide Type Substituents Application/Notes Source
Target Compound C23H28N2O2 Tetrahydrocarbazole Acetamide 4-ethoxyphenyl Structural analog of metabolites N/A
N-[3-(Dimethylamino)-2,3,4,9-Tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide C22H23FN2O2 Tetrahydrocarbazole Benzamide 4-fluorophenyl Metabolite with fluorinated aryl
N-(2-Acetyl-4,5-dimethoxyphenethyl)benzamide (3b) C19H21NO4 Phenethyl Benzamide 4,5-dimethoxyphenyl Known compound with NMR data
Goxalapladib C40H39F5N4O3 1,8-Naphthyridine Acetamide Fluorophenyl, biphenyl Atherosclerosis therapy

Key Differences and Implications

Core Heterocycle
  • Target Compound : The tetrahydrocarbazole core is a hydrogenated carbazole derivative, which enhances solubility compared to fully aromatic carbazoles. This scaffold is associated with interactions with serotonin receptors or kinase enzymes .
  • Goxalapladib : The 1,8-naphthyridine core in Goxalapladib provides a rigid, planar structure ideal for binding to phospholipase A2 (PLA2), a target in atherosclerosis. Its fluorinated substituents enhance metabolic stability .
  • Compound 3b : A simple phenethyl backbone with methoxy groups, favoring hydrogen bonding and moderate lipophilicity. Its benzamide group may limit membrane permeability compared to acetamides .
Amide Linkage and Substituents
  • Substituents like 4-ethoxy (target) vs. 4-fluoro (metabolite) influence electronic properties: ethoxy is electron-donating, enhancing π-π stacking, while fluoro increases electronegativity and bioavailability .
Pharmacological Potential
  • Goxalapladib : Clinically validated for atherosclerosis due to its PLA2 inhibition, demonstrating the therapeutic relevance of complex acetamide derivatives with fluorinated aryl groups .
  • Compound 3b : While lacking explicit therapeutic data, its methoxy and benzamide groups align with antimicrobial or anti-inflammatory motifs seen in phenethylamine derivatives .

Biological Activity

2-(4-ethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide is a compound of interest due to its potential pharmacological properties. The biological activity of this compound is primarily attributed to its structural components, which include the tetrahydrocarbazole moiety known for various therapeutic effects. This article reviews the biological activities associated with this compound, including anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H24N2O2C_{20}H_{24}N_{2}O_{2} and a molecular weight of approximately 336.42 g/mol. Its structure incorporates an ethoxyphenyl group and a tetrahydrocarbazole unit, which are essential for its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from the tetrahydrocarbazole scaffold. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).

Case Studies

  • Cytotoxicity Assays : In vitro studies demonstrated that compounds similar to this compound exhibited IC50 values ranging from 5.9 to 25.7 µg/mL against A549 and C6 glioma cell lines, indicating strong anticancer activity .
  • Mechanism of Action : The mechanism involves the induction of apoptosis and DNA damage in cancer cells. For instance, one study reported that certain derivatives activated apoptotic pathways significantly in HCT116 cells, increasing the apoptotic rate from 17.5% to over 45% within 48 hours .

Antimicrobial Activity

The tetrahydrocarbazole derivatives have also been evaluated for their antimicrobial properties. Notably:

  • Bacterial Inhibition : Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be as low as 0.39 µg/mL .

Table 1: Antimicrobial Activity of Tetrahydrocarbazole Derivatives

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.39 - 0.78
Escherichia coli0.39 - 0.78
Multi-drug-resistant S. aureusSimilar to Wacomycin

Mechanisms of Biological Activity

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial disruption and activation of caspases.
  • DNA Damage : It has been shown to cause DNA strand breaks in various cell lines, leading to cell cycle arrest and subsequent apoptosis .
  • Antimicrobial Mechanisms : The antibacterial action is likely due to interference with bacterial cell wall synthesis and disruption of protein synthesis pathways .

Q & A

Q. What are the optimal synthetic routes for 2-(4-ethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide?

The synthesis involves multi-step reactions, including:

  • Acylation : Reacting carbazole derivatives with acetic anhydride under reflux conditions to introduce the acetamide group (e.g., using methods similar to N-(substituted phenyl)acetamide synthesis) .
  • Cross-coupling : Palladium-catalyzed reactions (e.g., Pd₂(dba)₃ with BINAP ligands) to attach ethoxyphenyl or heterocyclic moieties, as seen in structurally related indazole derivatives .
  • Reduction/Oxidation : Sodium borohydride (NaBH₄) for selective reductions and potassium permanganate (KMnO₄) for oxidation steps . Reaction progress is monitored via TLC and HPLC to ensure purity and yield .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen environments, particularly for the carbazole and ethoxyphenyl groups .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the acetamide group) .

Q. How do functional groups influence the compound’s reactivity and bioactivity?

  • 4-Ethoxyphenyl : Enhances lipophilicity, improving membrane permeability .
  • Tetrahydrocarbazole core : Facilitates π-π stacking and hydrogen bonding with biological targets like enzymes or receptors .
  • Acetamide linker : Provides conformational flexibility and serves as a hydrogen bond acceptor .

Q. What key reagents and reaction conditions are required for synthesis?

  • Solvents : Ethanol, dichloromethane, or dimethylformamide (DMF) for polar reactions .
  • Catalysts : Pd-based systems (e.g., Pd₂(dba)₃) for cross-coupling .
  • Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures .

Q. How is the compound purified after synthesis?

  • Liquid-Liquid Extraction : Separates organic and aqueous layers using ethyl acetate .
  • Recrystallization : Slow evaporation of ethanolic solutions to obtain high-purity crystals .
  • Chromatography : Gradient elution with hexane/ethyl acetate mixtures to isolate intermediates .

Advanced Research Questions

Q. How can crystallographic data resolve the compound’s 3D structure?

  • SHELX Refinement : SHELXL refines atomic positions using high-resolution X-ray data, critical for determining bond angles and torsion angles .
  • ORTEP Visualization : Generates thermal ellipsoid plots to analyze molecular packing and disorder . Example: Centrosymmetric head-to-tail interactions observed in related acetamides stabilize crystal lattices .

Q. What hydrogen bonding patterns govern its supramolecular assembly?

  • Graph Set Analysis : Classifies motifs (e.g., C(6) chains or R₂²(8) rings) using Etter’s formalism .
  • Intermolecular Interactions : C–H⋯O bonds between acetamide carbonyls and aromatic hydrogens drive crystal packing .

Q. How can structure-activity relationships (SAR) guide bioactivity optimization?

  • Substituent Modulation : Introducing electron-withdrawing groups (e.g., Cl, F) on phenyl rings enhances target affinity .
  • Bioisosteric Replacement : Replacing the carbazole core with indazole or triazolo-pyridazine alters selectivity .
  • Pharmacokinetic Profiling : LogP calculations and metabolic stability assays (e.g., liver microsomes) refine drug-likeness .

Q. How should researchers address contradictions in synthetic or analytical data?

  • Replication : Repeat reactions under inert atmospheres to exclude oxidation side products .
  • Cross-Validation : Correlate NMR data with X-ray structures to confirm stereochemistry .
  • Batch Analysis : Compare HPLC retention times across multiple syntheses to identify impurities .

Q. What role does ring puckering play in the carbazole moiety’s conformation?

  • Cremer-Pople Parameters : Quantify puckering amplitude (θ) and phase angle (φ) for the tetrahydrocarbazole ring .
  • Pseudorotation Analysis : Assess flexibility of the six-membered ring using torsion angle distributions . Example: Nonplanar puckering in carbazole derivatives influences binding to planar enzyme active sites .

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